
(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with an ethynylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 4-ethynylbenzaldehyde with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the dioxolane ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires refluxing in an appropriate solvent like toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the dioxolane ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring.
(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxepane: Similar structure but with a dioxepane ring.
Uniqueness
(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane is unique due to its specific ring size and the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(4S)-4-(4-ethynylphenyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C13H14O2/c1-4-10-5-7-11(8-6-10)12-9-14-13(2,3)15-12/h1,5-8,12H,9H2,2-3H3/t12-/m1/s1 |
InChI-Schlüssel |
NJRKSRFYHMIZJI-GFCCVEGCSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)C2=CC=C(C=C2)C#C)C |
Kanonische SMILES |
CC1(OCC(O1)C2=CC=C(C=C2)C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AR,5R,6aR)-2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12942975.png)
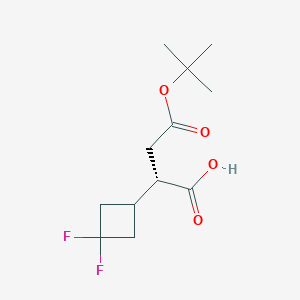
![(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12942983.png)

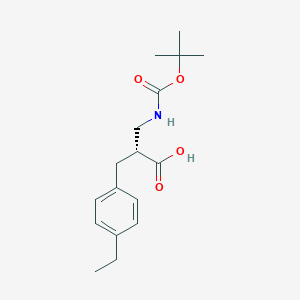
![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B12942998.png)
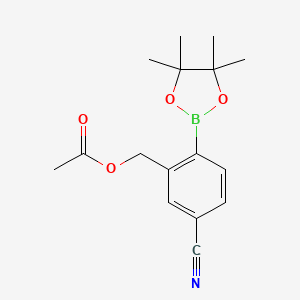
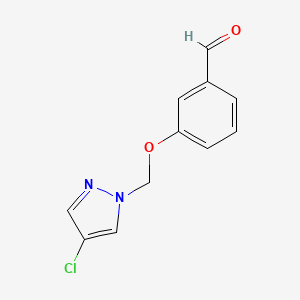
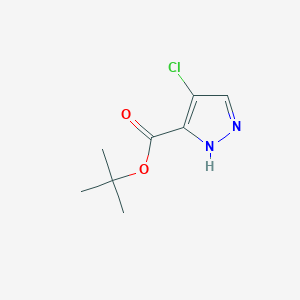

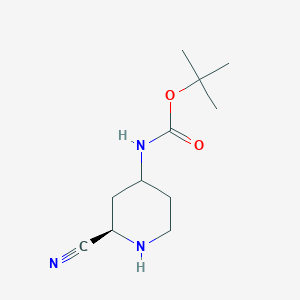
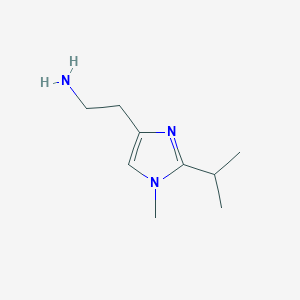

![Dispiro[2.0.2.1]heptane-7-acetic acid](/img/structure/B12943039.png)
